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molecular formula C12H11ClN2O2 B8445687 4-chloro-6-methoxy-N-methyl-2-quinoline carboxamide

4-chloro-6-methoxy-N-methyl-2-quinoline carboxamide

Cat. No. B8445687
M. Wt: 250.68 g/mol
InChI Key: PLMQCEWBPPLDSD-UHFFFAOYSA-N
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Patent
US08957087B2

Procedure details

Embodiment 6: Preparation of 4-chloro-6-methoxyl-N-methyl-2-quinolinyl formamide 10 g of 4-chloro-6-methoxyquinolinyl-2-carbonyl chloride (obtained from embodiment 1) was reacted with 200 ml of 2M methylamine ethanol solution under 0° C. for 36 hours until the reaction finished. The solvent was evaporated under vacuum and the residues were added with water followed by stirring evenly. Ethyl acetate was added for extracting and the ethyl acetate layer was dried with anhydrous sodium sulfate. The ethyl acetate layer was removed under vacuum to obtain 9 g of 4-chloro-6-methoxy-N-methyl-2-quinoline carboxamide.
Name
4-chloro-6-methoxyl-N-methyl-2-quinolinyl formamide
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
4-chloro-6-methoxyquinolinyl-2-carbonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylamine ethanol
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[C:4](N(C)C=O)[CH:3]=1.[CH2:18]([OH:20])C.[CH3:21][NH2:22]>>[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[C:4]([C:18]([NH:22][CH3:21])=[O:20])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
4-chloro-6-methoxyl-N-methyl-2-quinolinyl formamide
Quantity
10 g
Type
reactant
Smiles
ClC1=CC(=NC2=CC=C(C=C12)OC)N(C=O)C
Name
4-chloro-6-methoxyquinolinyl-2-carbonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
methylamine ethanol
Quantity
200 mL
Type
reactant
Smiles
C(C)O.CN

Conditions

Stirring
Type
CUSTOM
Details
by stirring evenly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum
ADDITION
Type
ADDITION
Details
the residues were added with water
ADDITION
Type
ADDITION
Details
Ethyl acetate was added
EXTRACTION
Type
EXTRACTION
Details
for extracting
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ethyl acetate layer was dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer was removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC2=CC=C(C=C12)OC)C(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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